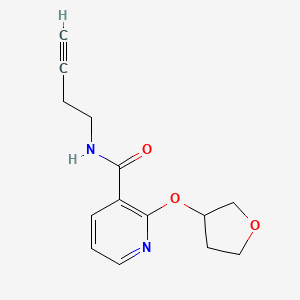

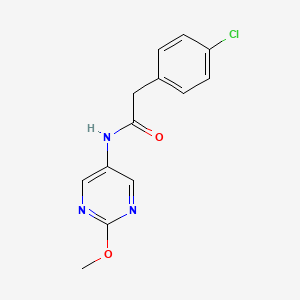

![molecular formula C17H12Cl2N2OS2 B2492327 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 338957-90-7](/img/structure/B2492327.png)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazole and thiadiazole compounds involves strategic chemical reactions and methodologies. For example, compounds like N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides are synthesized using a precursor approach, starting from chlorophenoxyacetic acid, proceeding through esterification, hydrazinolysis, and finally, coupling with electrophiles to yield the desired products (Siddiqui et al., 2014). Another example includes the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate (Jian-wei, 2009).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals intricate details about their conformation and intermolecular interactions. Studies have shown that molecules like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibit specific orientations between their chlorophenyl and thiazole rings, impacting their overall molecular geometry and potential interaction sites (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide and its analogs often include nucleophilic substitutions and acylation reactions that define their chemical properties and reactivity. The specific functional groups present in the molecule, such as the thiazolyl and phenylsulfanyl moieties, play a crucial role in these reactions, influencing the compound's behavior in chemical syntheses and modifications.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. For instance, the crystalline structure and intermolecular interactions in related molecules are studied to understand their solid-state properties and stability (Boechat et al., 2011).

Scientific Research Applications

Antimicrobial Activity

- A range of derivatives, including N-[(1E)-1-Aza-2-Substituted phenylvinyl]-2'-{2"-(2'",6'"-Dichloro Phenyl) Amino) Phenyl} Acetamides, were synthesized and tested for antimicrobial activity against various microorganisms. These compounds showed promising results in combating different types of microbial infections (Mistry, Desai, & Intwala, 2009).

- Similar research synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which exhibited antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as certain fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Antitumor and Anticancer Activity

- A series of derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, were developed and analyzed for potential antitumor and antimicrobial activity. These compounds showed significant activity against various cancer cell lines and microbes (Baviskar, Khadabadi, & Deore, 2013).

- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for anticancer activity, particularly against human lung adenocarcinoma cells. Some compounds showed high selectivity and induced apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antioxidant and Anti-Inflammatory Properties

- A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Some compounds exhibited excellent efficacy in both domains (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Structural and Spectroscopic Analysis

- Various derivatives were synthesized, characterized, and their structures analyzed using techniques like FT-IR, NMR, and LCMS. This structural analysis is crucial for understanding the chemical properties and potential applications of these compounds (Salian, Narayana, & Sarojini, 2017).

Vibrational Spectroscopy and Quantum Mechanical Studies

- The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide was characterized for vibrational signatures via Raman and Fourier transform infrared spectroscopy, with ab initio calculations providing insights into its electronic properties (Jenepha Mary, Pradhan, & James, 2022).

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, and their potential applications. This could include in vitro testing against various bacterial and fungal species, as well as potential anticancer activity . Further studies could also explore the mechanism of action of these compounds.

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Action Environment

The thiazole ring, a part of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS2/c18-11-6-7-13(14(19)8-11)15-9-24-17(20-15)21-16(22)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKORNUPQZTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)